molecular formula C8H4BrF5 B14753651 1-(1-Bromoethyl)-2,3,4,5,6-pentafluorobenzene CAS No. 652-28-8

1-(1-Bromoethyl)-2,3,4,5,6-pentafluorobenzene

Cat. No.: B14753651
CAS No.: 652-28-8
M. Wt: 275.01 g/mol
InChI Key: CNLDGKGDVGXTEN-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-2,3,4,5,6-pentafluorobenzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with five fluorine atoms and a bromoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-2,3,4,5,6-pentafluorobenzene can be synthesized through the bromination of 2,3,4,5,6-pentafluorotoluene. The reaction typically involves the use of bromine or hydrogen bromide in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective substitution of the methyl group with a bromoethyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-2,3,4,5,6-pentafluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like sodium hydroxide, potassium cyanide, or primary amines under mild to moderate conditions.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products:

    Substitution Reactions: Products include hydroxyl, cyano, or amino derivatives.

    Oxidation Reactions: Products include alcohols or ketones.

    Reduction Reactions: Products include ethyl derivatives.

Scientific Research Applications

1-(1-Bromoethyl)-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Bromoethyl)-2,3,4,5,6-pentafluorobenzene involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new compounds with different biological or chemical activities. The fluorine atoms on the benzene ring enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

    Bromobenzene: Consists of a benzene ring with a single bromine atom. It is less reactive compared to 1-(1-Bromoethyl)-2,3,4,5,6-pentafluorobenzene due to the absence of fluorine atoms.

    1-Bromo-2,3,4,5,6-pentafluorobenzene: Similar structure but lacks the ethyl group. It is used in similar applications but has different reactivity and properties.

    1-(1-Bromoethyl)benzene: Lacks the fluorine atoms, making it less stable and less reactive compared to this compound.

Uniqueness: this compound is unique due to the presence of both the bromoethyl group and the five fluorine atoms on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

652-28-8

Molecular Formula

C8H4BrF5

Molecular Weight

275.01 g/mol

IUPAC Name

1-(1-bromoethyl)-2,3,4,5,6-pentafluorobenzene

InChI

InChI=1S/C8H4BrF5/c1-2(9)3-4(10)6(12)8(14)7(13)5(3)11/h2H,1H3

InChI Key

CNLDGKGDVGXTEN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C(=C1F)F)F)F)F)Br

Origin of Product

United States

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